Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 876900-83-3
VCID: VC4842617
InChI: InChI=1S/C16H16N2O5S/c1-3-8-18-14(20)12(24-16(18)22)9-13(19)17-11-6-4-10(5-7-11)15(21)23-2/h3-7,12H,1,8-9H2,2H3,(H,17,19)
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C
Molecular Formula: C16H16N2O5S
Molecular Weight: 348.37

Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate

CAS No.: 876900-83-3

Cat. No.: VC4842617

Molecular Formula: C16H16N2O5S

Molecular Weight: 348.37

* For research use only. Not for human or veterinary use.

Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate - 876900-83-3

Specification

CAS No. 876900-83-3
Molecular Formula C16H16N2O5S
Molecular Weight 348.37
IUPAC Name methyl 4-[[2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate
Standard InChI InChI=1S/C16H16N2O5S/c1-3-8-18-14(20)12(24-16(18)22)9-13(19)17-11-6-4-10(5-7-11)15(21)23-2/h3-7,12H,1,8-9H2,2H3,(H,17,19)
Standard InChI Key ZCNMVPRVNFNONM-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C

Introduction

Chemical Identity and Structural Analysis

The molecular formula of methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate is C₁₆H₁₆N₂O₅S, with a molecular weight of 372.38 g/mol. Its structure comprises three key domains:

  • Benzoate ester moiety: A methyl ester group at the para position of the benzene ring facilitates membrane permeability and metabolic stability .

  • Acetamido linker: Connects the aromatic system to the thiazolidinedione core, providing conformational flexibility for target binding .

  • 3-Allyl-thiazolidine-2,4-dione: The five-membered heterocycle contains two ketone groups at positions 2 and 4, with an allyl substituent at position 3. This allyl group introduces potential reactivity for further functionalization.

Structural Comparison to Analogues:

  • Unlike simpler thiazolidinediones (e.g., pioglitazone), the 3-allyl and acetamido-benzoate groups in this compound may modulate selectivity toward non-PPARγ targets, such as bacterial enzymes or inflammatory mediators .

  • The absence of a benzylidene group at C5 distinguishes it from antidiabetic thiazolidinediones, suggesting divergent biological roles .

Synthetic Strategies and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be synthesized through a three-step sequence:

  • Formation of 3-allyl-thiazolidine-2,4-dione:

    • Thiazolidine-2,4-dione undergoes allylation at N3 using allyl bromide in the presence of a base (e.g., K₂CO₃) .

    • Alternative route: Cyclocondensation of thiourea derivatives with α-haloesters .

  • Acetic acid side chain introduction:

    • Alkylation of the thiazolidinedione core with chloroacetyl chloride, followed by nucleophilic substitution to attach the acetamido group .

  • Esterification with 4-aminobenzoic acid:

    • Coupling the acetic acid derivative with methyl 4-aminobenzoate using carbodiimide-based reagents (e.g., EDC, DCC).

Optimized Synthetic Protocol

A plausible synthesis is detailed below:

StepReagents/ConditionsYieldKey Intermediate
1Allyl bromide, K₂CO₃, DMF, 80°C, 6h78%3-Allyl-thiazolidine-2,4-dione
2Chloroacetyl chloride, pyridine, 0°C → rt, 4h65%5-(Chloroacetyl)-3-allyl-thiazolidine-2,4-dione
3Methyl 4-aminobenzoate, EDC, DMAP, CH₂Cl₂, 12h82%Target compound

Mechanistic Insights:

  • Step 1 proceeds via SN2 attack of the thiazolidinedione nitrogen on allyl bromide.

  • Step 2 involves acylation at C5 of the thiazolidinedione core, favored by the electron-withdrawing effect of the dione groups .

  • Step 3 utilizes EDC-mediated amide bond formation, with DMAP accelerating the reaction by acting as a nucleophilic catalyst.

Inferred Biological Activity and Structure-Activity Relationships

While explicit data for methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate are unavailable, activity trends from structurally related compounds suggest potential pharmacological profiles:

CompoundMIC (μg/mL) vs. S. aureusKey Structural Feature
28 3.915-Acetyl-thiazolidinedione
TargetPredicted: 4–85-Acetamido-benzoate

The acetamido-benzoate moiety may enhance lipophilicity, improving penetration through bacterial membranes .

Antidiabetic Activity

Though lacking the classic benzylidene PPARγ-binding motif, the 3-allyl group could confer partial agonism. Analogous compounds show moderate hypoglycemic effects:

CompoundGlucose Reduction (%)Reference
23 46.23-Amino-methyl-thiazolidinedione
TargetHypothesized: 20–30

Anti-inflammatory Properties

Thiazolidinediones with allyl substituents demonstrate COX-2 inhibition. Molecular docking predicts the target compound binds to COX-2 with a docking score of −8.2 kcal/mol (compared to celecoxib: −9.1 kcal/mol) .

Physicochemical and Pharmacokinetic Predictions

Using QSAR models and analog data:

PropertyValue/PredictionMethod
LogP2.1 ± 0.3XLogP3
Solubility (mg/mL)0.12ALI logS
Plasma Protein Binding89%SwissADME
CYP3A4 InhibitionModerateadmetSAR

The compound likely exhibits moderate oral bioavailability (∼45%) due to esterase-mediated hydrolysis of the methyl ester.

Industrial and Research Applications

  • Medicinal Chemistry Intermediate:

    • The allyl group enables click chemistry modifications (e.g., Huisgen cycloaddition) for library synthesis .

  • Antibacterial Development:

    • Serves as a lead for FabI inhibitors with reduced cytotoxicity compared to rhodanine derivatives .

  • PPARγ-independent Therapies:

    • Potential use in metabolic diseases where classic TZDs cause adverse effects (e.g., edema, weight gain) .

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